![molecular formula C19H21NO4 B13505355 2-{[(Benzyloxy)carbonyl]amino}-5-phenylpentanoic acid](/img/structure/B13505355.png)
2-{[(Benzyloxy)carbonyl]amino}-5-phenylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Benzyloxy)carbonyl]amino}-5-phenylpentanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group, and a phenyl group attached to the pentanoic acid chain. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5-phenylpentanoic acid typically involves the protection of the amino group of 5-phenylpentanoic acid with a benzyloxycarbonyl group. This can be achieved through the reaction of 5-phenylpentanoic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The phenyl group can undergo oxidation reactions to form benzoic acid derivatives.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be removed through catalytic hydrogenation using palladium on carbon as a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Hydrogen gas in the presence of palladium on carbon.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 2-{[(Benzyloxy)carbonyl]amino}-5-phenylpentanol.
Substitution: 5-phenylpentanoic acid.
Aplicaciones Científicas De Investigación
2-{[(Benzyloxy)carbonyl]amino}-5-phenylpentanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a protected amino acid that can be incorporated into peptide chains and later deprotected under mild conditions. This compound is also used in the study of enzyme-substrate interactions and the development of enzyme inhibitors. In medicinal chemistry, it is employed in the synthesis of peptide-based drugs and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-5-phenylpentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. Once the desired peptide chain is formed, the protecting group can be removed through catalytic hydrogenation, allowing the amino group to participate in further reactions or interactions.
Comparación Con Compuestos Similares
- 2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid
- 2-{[(Benzyloxy)carbonyl]amino}-5-oxooxolane-2-carboxylic acid
Comparison: 2-{[(Benzyloxy)carbonyl]amino}-5-phenylpentanoic acid is unique due to the presence of the phenyl group, which imparts specific chemical properties and reactivity. Compared to 2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid, the phenyl group provides additional stability and potential for aromatic interactions. The oxolane derivative, on the other hand, introduces a cyclic structure that can influence the compound’s conformational flexibility and reactivity.
Propiedades
Fórmula molecular |
C19H21NO4 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
5-phenyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C19H21NO4/c21-18(22)17(13-7-12-15-8-3-1-4-9-15)20-19(23)24-14-16-10-5-2-6-11-16/h1-6,8-11,17H,7,12-14H2,(H,20,23)(H,21,22) |
Clave InChI |
PGLXAJVPJIAUNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


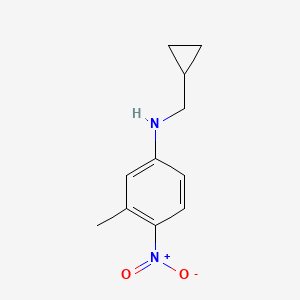
![1-[(3,5-Dichlorophenyl)methyl]piperazine](/img/structure/B13505289.png)
![(R)-(4-Tert-butyl-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13505303.png)
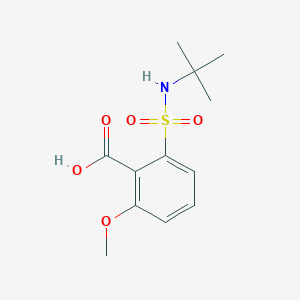
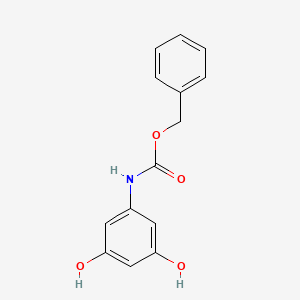
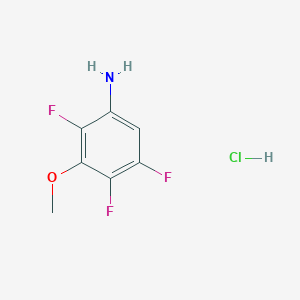
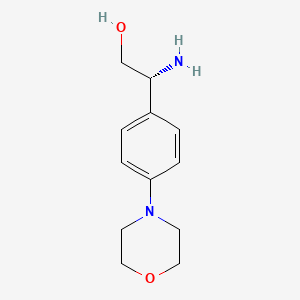
![N-{[4-(aminomethyl)phenyl]methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride](/img/structure/B13505313.png)
![5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B13505325.png)
![1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylicacid](/img/structure/B13505330.png)
![3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidinehydrochloride](/img/structure/B13505338.png)
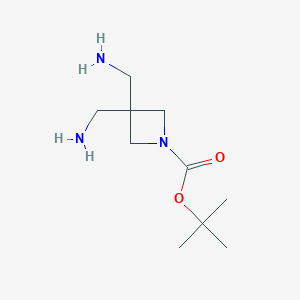

![3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13505369.png)
